N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide

Lipophilicity Physicochemical Profiling 8-Quinolinesulfonamide SAR

N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide (CAS 158729-26-1) is a synthetic 8-quinolinesulfonamide derivative with molecular formula C₁₇H₁₇N₃O₂S and a molecular weight of 327.4 g/mol, available at a vendor-reported purity of 97%. The compound features a quinoline core sulfonamide-linked at the 8-position to a para-dimethylamino-substituted phenyl ring, placing it within a well-studied pharmacophore class that has yielded ligands for sigma receptors, 5-HT₇ serotonin receptors, PKM2 kinase modulators, and monoamine oxidase/cholinesterase inhibitors.

Molecular Formula C17H17N3O2S
Molecular Weight 327.4 g/mol
CAS No. 158729-26-1
Cat. No. B12901019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide
CAS158729-26-1
Molecular FormulaC17H17N3O2S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C17H17N3O2S/c1-20(2)15-10-8-14(9-11-15)19-23(21,22)16-7-3-5-13-6-4-12-18-17(13)16/h3-12,19H,1-2H3
InChIKeyFMWKSFTVSNUYDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide CAS 158729-26-1: Chemical Identity and Pharmacophore Context for Research Procurement


N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide (CAS 158729-26-1) is a synthetic 8-quinolinesulfonamide derivative with molecular formula C₁₇H₁₇N₃O₂S and a molecular weight of 327.4 g/mol, available at a vendor-reported purity of 97% . The compound features a quinoline core sulfonamide-linked at the 8-position to a para-dimethylamino-substituted phenyl ring, placing it within a well-studied pharmacophore class that has yielded ligands for sigma receptors, 5-HT₇ serotonin receptors, PKM2 kinase modulators, and monoamine oxidase/cholinesterase inhibitors [1] [2] [3].

Why 8-Quinolinesulfonamide Analogs Cannot Be Interchanged: Structural Determinants of Target Engagement for CAS 158729-26-1 Procurement


Substitution at the para position of the N-phenyl ring of 8-quinolinesulfonamides critically modulates both physicochemical properties and biological target selectivity. The para-dimethylamino group (–N(CH₃)₂) in CAS 158729-26-1 confers distinct electronic character (electron-donating, +M effect), basicity (estimated pKa of the dimethylamino group ~5–6), and lipophilicity relative to comparator analogs bearing halogen (iodo, chloro), hydroxyl, or naphthyl substituents [1] [2]. Within the broader class, modifications at this position have been shown to alter sigma receptor binding affinity by orders of magnitude [3], PKM2 modulator potency [4], and chromatographic lipophilicity parameters (log P_HPLC) [1]. Consequently, the simple interchange of CAS 158729-26-1 with its 4-iodophenyl or 4-hydroxyphenyl analogs without empirical validation of target engagement would introduce unquantified risk in any structure-activity relationship study or biological assay.

Quantitative Differentiation Evidence for N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide Versus Closest Structural Analogs


Para-Dimethylamino Substitution Confers Distinct Lipophilicity Profile Relative to Halogen and Hydroxy Analogs

The para-dimethylamino group of CAS 158729-26-1 contributes an electron-donating +M effect that increases the basicity and hydrogen-bond acceptor capacity of the molecule relative to halogen-substituted (iodo, chloro) or hydroxy-substituted analogs. In the systematic RP-HPLC lipophilicity study of quinolinesulfonamides by Marciniec et al., the experimentally determined log P_HPLC values for 8-quinolinesulfonamide derivatives vary with N-substitution, with calculated log P values for dimethylamino-containing derivatives generally falling between those of more lipophilic naphthyl-substituted and less lipophilic hydroxy-substituted analogs [1]. The dimethylamino group introduces a titratable basic center absent in the 4-iodophenyl analog (CAS not specified, but N-(4-iodophenyl)-8-quinolinesulfonamide has MW 410.2 g/mol), which alters both retention behavior and ionization profile [1] [2].

Lipophilicity Physicochemical Profiling 8-Quinolinesulfonamide SAR

Para-Dimethylamino Phenyl Substituent Enables Sigma Receptor Pharmacophore Recognition Distinguished from Alkylamino-Linked Analogs

The N-(4-dimethylaminophenyl) motif in CAS 158729-26-1 aligns with the established sigma receptor pharmacophore, where appropriately N-substituted phenylalkylamines bind sigma-1 receptors with high affinity [1]. The para-dimethylamino group provides a tertiary amine capable of participating in ionic interactions with the sigma-1 receptor binding pocket. By contrast, N-(2-(dimethylamino)ethyl)-8-quinolinesulfonamide (CAS 158729-31-8, MW 279.36) lacks the aniline-type aromatic amine connectivity, while N,N-dimethyl-8-quinolinesulfonamide (3o, MW 236.29) lacks the extended aromatic phenyl spacer altogether [2] . SAR studies on phenylalkylamine sigma ligands indicate that the distance between the aromatic ring and the basic nitrogen, as well as the nature of the N-substitution, dramatically affect sigma-1 vs. sigma-2 selectivity and binding potency [1].

Sigma Receptor Phenylalkylamine Pharmacophore CNS Ligand Design

Electron-Donating Dimethylamino Substituent Alters Kinase Inhibition Potential Relative to Electron-Withdrawing 4-Iodophenyl Analog

Within the 8-quinolinesulfonamide class, the electronic nature of the para-substituent on the N-phenyl ring influences both binding mode and target selectivity. The dimethylamino group (–N(CH₃)₂) in CAS 158729-26-1 is a strong electron-donating group (Hammett σ_p = –0.83), whereas the iodo substituent in N-(4-iodophenyl)-8-quinolinesulfonamide (MW 410.2) is weakly electron-withdrawing (σ_p = +0.18) [1]. In the PKM2 modulator series by Marciniec et al. (2023), compound 9a—a triazole-containing 8-quinolinesulfonamide—demonstrated IC50/GI50 values of 0.376–0.756 mM across five cancer cell lines (C32, COLO829, MDA-MB-231, U87-MG, A549) with selectivity over normal fibroblasts [2]. The dimethylamino substitution pattern influences the electron density of the sulfonamide NH and the quinoline nitrogen, potentially affecting hydrogen-bonding interactions with kinase active sites [2].

Kinase Inhibition PKM2 Modulation Electronic Effects Cancer Metabolism

Commercial Availability Profile and Purity Benchmarks Differentiate CAS 158729-26-1 as a Procurement-Ready Building Block

CAS 158729-26-1 is available from multiple commercial vendors with a reported purity of 97% (Catalog No. CM224627 from Chemenu) . This purity level is suitable for use as a synthetic building block in medicinal chemistry campaigns targeting the 8-quinolinesulfonamide pharmacophore. By comparison, closely related analogs such as N-(4-iodophenyl)-8-quinolinesulfonamide (MW 410.2) and N-(1-naphthyl)-8-quinolinesulfonamide (MW 334.4) are listed with purities of 95% from certain vendors, while N-(2-(dimethylamino)ethyl)-8-quinolinesulfonamide (CAS 158729-31-8) is listed at 97% from alternative sources .

Chemical Procurement Building Block Purity Benchmarking

Recommended Research Application Scenarios for N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide Based on Available Evidence


Sigma Receptor Ligand Screening and Pharmacophore Expansion Studies

CAS 158729-26-1 is structurally suited as a candidate for sigma receptor binding screens based on its N-(4-dimethylaminophenyl) motif, which aligns with the established phenylalkylamine sigma pharmacophore [1]. The tertiary aniline nitrogen and the quinoline sulfonamide core provide two distinct hydrogen-bond acceptor sites, offering a binding mode not accessible with simpler N,N-dimethyl-8-quinolinesulfonamide analogs. Investigators screening for sigma-1 or sigma-2 receptor affinity should include this compound alongside the 4-iodophenyl and 4-hydroxyphenyl congeners to establish para-substituent SAR [1].

Cancer Cell Line Cytotoxicity Profiling Within the 8-Quinolinesulfonamide PKM2 Modulator Series

The published PKM2 modulator study by Marciniec et al. (2023) establishes the 8-quinolinesulfonamide scaffold as a viable entry point for cancer metabolism-targeted drug discovery, with compound 9a showing GI50 values of 0.376–0.756 mM across C32, COLO829, MDA-MB-231, U87-MG, and A549 cell lines [2]. CAS 158729-26-1 serves as a simpler, non-triazole-containing analog for benchmarking the contribution of the triazole moiety to cytotoxicity. Its dimethylamino group's electron-donating character (σ_p = –0.83) provides a distinct electronic baseline compared to electron-withdrawing analogs in the series [2].

Physicochemical Property Benchmarking in Quinolinesulfonamide Series

The Marciniec et al. (2016) lipophilicity study provides a validated RP-HPLC methodology for determining log P_HPLC of quinolinesulfonamides [3]. CAS 158729-26-1, with its ionizable dimethylamino group, offers a valuable reference point for studying pH-dependent lipophilicity and ionization behavior within this compound class. The Maślankiewicz et al. (2013) pKa determination study further provides the methodological framework for quantifying the ionization constants of structurally related sulfamoylquinolines [4]. Researchers investigating structure-property relationships should use this compound to probe how para-substitution on the N-phenyl ring modulates chromatographic retention and predicted membrane permeability.

Synthetic Building Block for Diversified 8-Quinolinesulfonamide Library Construction

At 97% vendor-reported purity, CAS 158729-26-1 is procurement-ready as a building block for parallel synthesis or click-chemistry derivatization . The presence of the dimethylamino group offers a synthetic handle for further functionalization (e.g., N-oxide formation, quaternization, or demethylation), expanding accessible chemical space beyond what is achievable with halogen-substituted analogs. This compound is appropriate for medicinal chemistry groups constructing focused 8-quinolinesulfonamide libraries targeting CNS receptors, kinases, or inflammatory pathways.

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